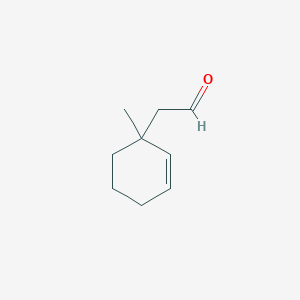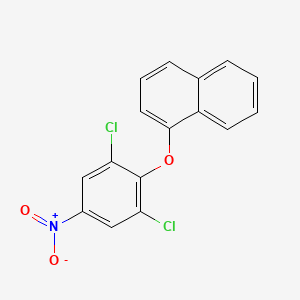
Methyl(4-methylphenoxy)di(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(4-methylphenoxy)di(propan-2-yl)silane is an organosilicon compound that features a silicon atom bonded to two isopropyl groups, a methyl group, and a 4-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 4-methylphenol with chloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the silicon atom, displacing the chloride ion. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(4-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl(4-methylphenoxy)di(propan-2-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Methyl(4-methylphenoxy)di(propan-2-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in organic synthesis. The phenoxy group can participate in aromatic substitution reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(phenoxy)di(propan-2-yl)silane
- Methyl(4-chlorophenoxy)di(propan-2-yl)silane
- Methyl(4-methoxyphenoxy)di(propan-2-yl)silane
Uniqueness
Methyl(4-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds
Propiedades
Número CAS |
59280-36-3 |
|---|---|
Fórmula molecular |
C14H24OSi |
Peso molecular |
236.42 g/mol |
Nombre IUPAC |
methyl-(4-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H24OSi/c1-11(2)16(6,12(3)4)15-14-9-7-13(5)8-10-14/h7-12H,1-6H3 |
Clave InChI |
CWMDHHWORHOZJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)O[Si](C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)




![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)

![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)

![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
